3-(3-Chlorophenyl)-5-fluorobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3-chlorophenyl)-5-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-11-3-1-2-8(5-11)9-4-10(13(16)17)7-12(15)6-9/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIJGIQUYRAPGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80689554 | |
| Record name | 3'-Chloro-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80689554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261929-09-2 | |
| Record name | 3'-Chloro-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80689554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations of 3 3 Chlorophenyl 5 Fluorobenzoic Acid
Retrosynthetic Analysis of 3-(3-Chlorophenyl)-5-fluorobenzoic acid: Strategic Disconnections and Precursor Identification
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical and strategic disconnection is the carbon-carbon single bond connecting the two aryl rings. This biaryl disconnection is the cornerstone of numerous cross-coupling strategies.
This primary disconnection leads to two key synthons: a nucleophilic 3-chlorophenyl derivative and an electrophilic 3-fluoro-5-halobenzoic acid derivative, or vice versa. The specific nature of the reactive functional groups on these precursors is determined by the chosen forward synthetic reaction.
Key Disconnection Pathways:
Pathway A (Suzuki-Miyaura approach): This involves disconnecting the target molecule into an arylboronic acid and an aryl halide.
Precursor Set 1: 3-Bromo-5-fluorobenzoic acid and (3-chlorophenyl)boronic acid.
Precursor Set 2: 3-Chloro-5-fluorophenylboronic acid and 1-bromo-3-chlorobenzene (B44181) or 1-iodo-3-chlorobenzene.
Pathway B (Negishi approach): This pathway identifies an organozinc reagent and an aryl halide as the key precursors.
Precursors: 3-Bromo-5-fluorobenzoic acid and a (3-chlorophenyl)zinc halide reagent.
Pathway C (Stille approach): This disconnection leads to an organostannane (organotin) reagent and an aryl halide.
Precursors: 3-Bromo-5-fluorobenzoic acid and a (3-chlorophenyl)trialkylstannane. youtube.com
Pathway D (C-H Functionalization approach): A more modern strategy involves disconnecting to a C-H bond on one ring and a halide on the other, simplifying precursor synthesis.
Precursors: 3-Fluorobenzoic acid and 1-bromo-3-chlorobenzene. nih.gov
The carboxylate group is generally robust and compatible with many cross-coupling conditions; however, an alternative disconnection could involve late-stage formation of the carboxylic acid from a more stable precursor like a nitrile or an ester, which can be hydrolyzed after the biaryl bond formation.
Table 1: Precursor Identification based on Retrosynthetic Disconnection
| Synthetic Strategy | Precursor 1 (Electrophile) | Precursor 2 (Nucleophile/Partner) |
|---|---|---|
| Suzuki-Miyaura Coupling | 3-Bromo-5-fluorobenzoic acid | (3-Chlorophenyl)boronic acid |
| Negishi Coupling | 3-Bromo-5-fluorobenzoic acid | (3-Chlorophenyl)zinc chloride |
| Stille Coupling | 3-Iodo-5-fluorobenzoic acid | Tributyl(3-chlorophenyl)stannane |
| Direct C-H Arylation | 1-Bromo-3-chlorobenzene | 3-Fluorobenzoic acid |
Novel Synthetic Routes to this compound
The synthesis of halogenated biaryl carboxylic acids like this compound has been revolutionized by the development of transition-metal-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance compared to traditional methods like the Ullmann reaction. numberanalytics.com
Exploration of Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Stille) for Biaryl Formation
Palladium- and nickel-catalyzed cross-coupling reactions are the most powerful and widely used tools for constructing the C-C bond in biaryl systems. numberanalytics.com
Suzuki-Miyaura Coupling: This is often the method of choice due to the stability, low toxicity, and commercial availability of the boronic acid coupling partners. diva-portal.org The reaction of an aryl halide (e.g., 3-bromo-5-fluorobenzoic acid) with an arylboronic acid (e.g., (3-chlorophenyl)boronic acid) is catalyzed by a palladium(0) complex in the presence of a base. The reaction tolerates a wide variety of functional groups, including the carboxylic acid moiety. rsc.orgresearchgate.net The combination of cesium fluoride (B91410) (CsF) and silver(I) oxide (Ag₂O) has been shown to be effective for promoting couplings with challenging substrates like pentafluorophenylboronic acid, a principle applicable to other electron-deficient systems. nih.gov
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. numberanalytics.comresearchgate.net Negishi couplings are known for their high reactivity and functional group tolerance. researchgate.netnih.gov For the target molecule, this would typically involve preparing a (3-chlorophenyl)zinc halide and coupling it with 3-bromo- (B131339) or 3-iodo-5-fluorobenzoic acid. Cobalt-based catalysts have also been developed for Negishi reactions, expanding the toolkit for this transformation. nih.gov
Stille Coupling: The Stille reaction couples an organotin compound with an organohalide, catalyzed by palladium. numberanalytics.comorgsyn.org A key advantage is the stability of organostannanes to air and moisture and their compatibility with nearly all functional groups. youtube.comorgsyn.org However, the primary drawback is the toxicity of organotin reagents and byproducts, which poses significant waste disposal challenges. youtube.com Modern advancements using bulky, electron-rich phosphine (B1218219) ligands have enabled the use of even less reactive aryl chlorides as coupling partners under milder conditions. orgsyn.org
Table 2: Comparison of Major Cross-Coupling Reactions for Biaryl Synthesis
| Reaction | Catalyst | Nucleophilic Partner | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Suzuki-Miyaura | Palladium or Nickel | Organoboron | Low toxicity of reagents; mild conditions; vast substrate scope. researchgate.net | Boronic acids can undergo side reactions (e.g., protodeboronation). |
| Negishi | Palladium or Nickel | Organozinc | High reactivity; excellent functional group tolerance. researchgate.netresearchgate.net | Organozinc reagents are moisture-sensitive and often prepared in situ. numberanalytics.com |
| Stille | Palladium | Organostannane | Exceptional functional group tolerance; stable reagents. youtube.comorgsyn.org | High toxicity of tin compounds; stoichiometric tin waste. youtube.com |
Transition-Metal-Free Approaches for Carbon-Carbon Bond Formation in Halogenated Biaryls
While transition-metal catalysis dominates biaryl synthesis, increasing interest in sustainability and cost-effectiveness has driven research into metal-free alternatives. These methods often rely on different mechanistic pathways, such as nucleophilic aromatic substitution (SNAr) or radical-mediated processes.
For halogenated biaryls, one strategy involves ortho-lithiation directed by a functional group, followed by coupling. For example, O-aryl carbamates can be selectively lithiated and subsequently reacted to form new C-C bonds in a transition-metal-free manner. nih.gov Another approach involves the generation of aryl radicals or arynes that can be trapped by an aromatic coupling partner. rsc.org Recently, perfluorophenylboronic acid has been reported as a catalyst for the cross-coupling of tertiary propargylic alcohols with hetero-areneboronic acids under metal-free conditions, showcasing the potential of organocatalysis in C-C bond formation. chemrxiv.org While a direct, high-yielding metal-free route to this compound is not yet established, these emerging methodologies represent a frontier in synthetic organic chemistry. semanticscholar.org
Direct Arylation and C-H Functionalization Strategies for the this compound Core
Direct C-H functionalization is a highly atom-economical strategy that circumvents the need to pre-functionalize one of the coupling partners (e.g., as a boronic acid or stannane). rsc.org This approach involves the direct coupling of an aryl halide with a C-H bond of another arene.
A significant challenge is controlling the regioselectivity. For the synthesis of this compound, this would require the arylation of 3-fluorobenzoic acid at the C-5 position, which is meta to the carboxylic acid and ortho to the fluorine atom. While carboxylate groups are excellent directing groups for ortho-C-H activation, achieving meta-selectivity is more complex. researchgate.netnih.gov
A breakthrough in this area is the use of transient directing groups. A methodology for the direct meta-arylation of fluoroarenes has been developed using carbon dioxide (CO₂) as a traceless directing group. nih.gov In this one-pot protocol, the fluoroarene is first lithiated and then carboxylated with CO₂. The resulting carboxylate directs a palladium-catalyzed arylation at the ortho position (which corresponds to the meta position of the original fluoroarene), followed by in-situ protodecarboxylation to yield the meta-arylated fluorobiaryl product. nih.gov This strategy suppresses the formation of undesired bis-arylation products and demonstrates excellent regioselectivity, providing a powerful and efficient route to the core structure of the target molecule. nih.gov
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of complex molecules aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. youtube.comnih.gov
Atom Economy: Direct C-H activation strategies offer the highest atom economy, as they avoid the generation of stoichiometric byproducts from pre-functionalized reagents (like boric acid or tin salts). nih.gov
Avoiding Hazardous Reagents: From a green chemistry perspective, Suzuki-Miyaura reactions are generally preferred over Stille couplings due to the high toxicity associated with organotin compounds. youtube.com
Safer Solvents and Reaction Conditions: Significant progress has been made in performing cross-coupling reactions in more environmentally benign solvents, including water. rsc.org The development of water-soluble ligands and catalysts, such as those derived from glycine, allows for efficient Suzuki-Miyaura couplings to be performed in aqueous media at room temperature and open to the air, drastically reducing the need for volatile organic solvents and inert atmosphere conditions. rsc.org
Catalyst Efficiency and Recyclability: The use of highly efficient catalysts at low loadings minimizes metal contamination in the final product and reduces cost. Research into heterogeneous catalysts, where the catalyst is supported on a solid matrix (e.g., silica), allows for easier separation from the reaction mixture and potential for recycling, further enhancing the green credentials of the synthesis. researchgate.net
Asymmetric Synthesis and Chiral Resolution Strategies for this compound Analogues
The molecule this compound is itself achiral. However, if substituents are introduced at one or more of the positions ortho to the biaryl bond (i.e., the 2, 6, 2', or 6' positions), rotation around the C-C single bond can become restricted. If the rotational barrier is high enough, the molecule can exist as a pair of stable, non-superimposable mirror images known as atropisomers. nih.gov These axially chiral biaryls are prevalent in natural products and are widely used as privileged chiral ligands in asymmetric catalysis. rsc.org
The synthesis of single-enantiomer atropisomeric analogues can be achieved through two main strategies:
Asymmetric Synthesis: This involves the direct formation of an enantiomerically enriched product using a chiral influence. Transition-metal-catalyzed asymmetric C-H functionalization has emerged as a powerful tool for this purpose. rsc.org By using a palladium or rhodium catalyst complexed with a chiral ligand, it is possible to directly forge the biaryl axis with high enantioselectivity. Another approach is asymmetric cross-coupling, where a chiral catalyst system differentiates between two prochiral faces or groups during the C-C bond formation.
Chiral Resolution: This involves the synthesis of a racemic mixture of the atropisomeric analogue, followed by separation of the enantiomers.
Classical Resolution: This can be achieved by forming diastereomeric salts with a chiral resolving agent (e.g., a chiral amine reacting with the carboxylic acid group), which can then be separated by crystallization.
Dynamic Kinetic Resolution (DKR): This is a more sophisticated and efficient method. In DKR, the racemic starting material is subjected to conditions that allow for rapid interconversion (racemization) of the two atropisomers. Simultaneously, a chiral catalyst or reagent selectively reacts with only one of the two enantiomers, converting it to the product. nih.govrsc.org This process can, in theory, convert 100% of the racemic starting material into a single enantiomer of the product. Peptide-catalyzed asymmetric bromination and acylative DKR using chiral dialkylaminopyridine catalysts are examples of modern DKR methodologies applied to biaryl atropisomers. nih.govrsc.org Copper-catalyzed crystallization-induced deracemization is another advanced technique that combines racemization with selective crystallization of one diastereomeric complex. acs.org
Functionalization and Derivatization Studies of the this compound Scaffold
Functionalization of the this compound core is primarily achieved through reactions targeting the carboxylic acid moiety and the aromatic C-H or C-Cl bonds. These transformations allow for the systematic modification of the molecule's steric and electronic properties.
The carboxylic acid group is a prime site for derivatization, readily undergoing conversion to esters, amides, and other related functional groups. These transformations are fundamental in medicinal chemistry for modulating properties such as solubility, cell permeability, and metabolic stability.
Esterification: The conversion of this compound to its corresponding esters is typically achieved through acid-catalyzed esterification, also known as Fischer esterification. acs.org This equilibrium-controlled process involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). acs.org To drive the reaction to completion, water is often removed as it is formed, for instance, by using a Dean-Stark apparatus. acs.org
More advanced methods have been developed for the esterification of fluorinated aromatic carboxylic acids. For example, heterogeneous catalysts such as the metal-organic framework (MOF) UiO-66-NH₂ have been used with methanol (B129727) to produce methyl esters under specific temperature conditions. nih.govspringernature.com This method can offer advantages in terms of catalyst separation and reuse. nih.gov
Amidation: The synthesis of amides from this compound is a crucial transformation. This is commonly accomplished by first activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting highly reactive acyl chloride is then treated with a primary or secondary amine to form the corresponding amide.
Alternatively, modern peptide coupling reagents are widely used to facilitate amide bond formation directly from the carboxylic acid and an amine under mild conditions. These reagents minimize side reactions and are particularly useful for complex or sensitive substrates. Reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are effective for coupling carboxylic acids with amines. clearsynth.com
The following table summarizes common methods for these transformations.
| Transformation | Reagents & Conditions | Product Type |
| Esterification | R-OH, H₂SO₄ (cat.), heat, removal of H₂O | Ester |
| Esterification | R-OH, UiO-66-NH₂ (cat.), 150 °C | Ester |
| Amidation | 1. SOCl₂ or (COCl)₂ 2. R¹R²NH | Amide |
| Amidation | R¹R²NH, HATU, base (e.g., DIPEA) | Amide |
This table presents generalized conditions. Specific substrates may require optimization.
Further functionalization of the biaryl core can be achieved through electrophilic aromatic substitution (EAS). The regioselectivity of these reactions is governed by the directing effects of the existing substituents on both aromatic rings.
On the fluorobenzoic acid ring, the carboxylic acid group is a meta-director and a strong deactivator. The fluorine atom is an ortho-, para-director but is also deactivating. The chlorophenyl group is also considered an ortho-, para-directing substituent. On the chlorophenyl ring, the chlorine atom is an ortho-, para-director and deactivating, while the fluorobenzoyl group is a meta-director. The combined electronic effects of these groups make the biaryl system generally deactivated towards electrophilic attack. thieme-connect.com
Halogenation: Introducing another halogen atom requires forcing conditions, typically involving a Lewis acid catalyst to activate the halogen. mdpi.com For chlorination or bromination, a catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) is used in conjunction with Cl₂ or Br₂. mdpi.compearson.com The incoming electrophile will be directed to the positions most activated (or least deactivated) by the existing groups. The most likely positions for further substitution on the fluorobenzoic acid ring are ortho to the fluorine and meta to the carboxyl group.
Nitration: Nitration, another key EAS reaction, can be performed using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This reaction is a critical step in the synthesis of certain biphenyl (B1667301) carboxylic acid derivatives. thieme-connect.com The regioselectivity follows the same principles as halogenation, with the nitro group being installed at the most electronically favorable position.
Advanced C-H functionalization methods using transition-metal catalysts offer alternative routes. For instance, palladium-catalyzed C-H fluorination can be employed, often using a directing group to control the site of substitution. researchgate.net
| Reaction | Reagents | Expected Substitution Pattern |
| Bromination | Br₂, FeBr₃ | Substitution on one of the aromatic rings, regioselectivity determined by combined directing effects. |
| Chlorination | Cl₂, AlCl₃ | Substitution on one of the aromatic rings, regioselectivity determined by combined directing effects. |
| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group onto the biaryl system. thieme-connect.com |
The inherent deactivation of the rings means these reactions may require elevated temperatures and can result in mixtures of isomers.
Palladium-catalyzed cross-coupling reactions are powerful tools for creating new carbon-heteroatom bonds, significantly expanding the structural diversity of the this compound scaffold. These reactions typically target the carbon-chlorine (C-Cl) bond on the chlorophenyl ring.
C-N Bond Formation (Buchwald-Hartwig Amination): This reaction allows for the coupling of the aryl chloride with a wide range of primary and secondary amines, anilines, and N-heterocycles. The process requires a palladium catalyst, a suitable phosphine ligand (e.g., biaryl phosphines), and a base. researchgate.net This method is instrumental in synthesizing complex aniline (B41778) derivatives. thieme-connect.com
C-O Bond Formation (Buchwald-Hartwig Etherification): The formation of aryl ethers can be achieved by coupling the C-Cl bond with alcohols or phenols. This transformation also relies on a palladium catalyst system, often with specialized ligands designed to promote the challenging C-O reductive elimination step. researchgate.net
C-S Bond Formation: Aryl thioethers can be synthesized via palladium-catalyzed coupling between the aryl chloride and various thiol-containing compounds. researchgate.net These reactions provide access to a range of sulfur-containing analogues under relatively mild conditions.
| Coupling Reaction | Reactant (X source) | Catalyst/Ligand System | Product |
| C-N Coupling | Amine (R¹R²NH) | Pd source (e.g., Pd₂(dba)₃), phosphine ligand, base | Aryl Amine |
| C-O Coupling | Alcohol (R-OH) | Pd source, specialized phosphine ligand, base | Aryl Ether |
| C-S Coupling | Thiol (R-SH) | Pd source, phosphine ligand, base | Aryl Thioether |
dba = dibenzylideneacetone. The choice of ligand and base is critical for reaction success and depends on the specific substrates.
Synthesis of Isotopic Analogues of this compound for Mechanistic Elucidation
Isotopically labeled compounds are indispensable tools in research, particularly for elucidating reaction mechanisms and studying metabolic pathways. nih.govresearchgate.net The synthesis of isotopic analogues of this compound can be achieved by incorporating stable isotopes like deuterium (B1214612) (²H or D) and carbon-13 (¹³C), or positron-emitting isotopes like fluorine-18 (B77423) (¹⁸F).
Carbon-13 (¹³C) Labeling: The carboxylic acid moiety is a common target for ¹³C-labeling. This can be accomplished through catalytic carboxylation reactions using isotopically labeled carbon dioxide (¹³CO₂). acs.org An alternative approach involves the use of other ¹³C-sources, such as sodium formate (B1220265) (H¹³COONa) in combination with acetic anhydride, which generates ¹³CO in situ for palladium-catalyzed carbonylation of an aryl halide precursor. mdpi.com Synthesizing the molecule with a ¹³C-labeled carboxyl group allows for precise tracking of the compound and its metabolites in pharmacokinetic studies using mass spectrometry or NMR. mdpi.comresearchgate.net
Deuterium (²H) Labeling: Deuterium can be incorporated at specific positions on the aromatic rings through hydrogen-deuterium exchange (H-D exchange) reactions. These reactions are often catalyzed by transition metals like palladium, using deuterium oxide (D₂O) as the deuterium source. nih.govacs.org Introducing deuterium can alter the rate of metabolic degradation (a phenomenon known as the kinetic isotope effect), which is a strategy used in drug design to improve pharmacokinetic profiles. clearsynth.com
Fluorine-18 (¹⁸F) Labeling: For applications in Positron Emission Tomography (PET) imaging, the stable ¹⁹F atom can be replaced with the radioisotope ¹⁸F. This is a specialized, late-stage reaction often performed via nucleophilic aromatic substitution on a precursor with a suitable leaving group (e.g., a nitro or trimethylammonium group) at the 5-position of the benzoic acid ring. The reaction uses no-carrier-added [¹⁸F]fluoride. nih.govacs.org The resulting ¹⁸F-labeled molecule can be used to visualize its distribution and target engagement in vivo.
Computational Chemistry and Theoretical Studies of 3 3 Chlorophenyl 5 Fluorobenzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations, typically employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule.
Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Reactivity Descriptors
A full analysis of the electronic structure of 3-(3-Chlorophenyl)-5-fluorobenzoic acid would involve calculating the energies and shapes of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.
From these energies, various reactivity descriptors can be calculated:
Ionization Potential (I): Related to the HOMO energy.
Electron Affinity (A): Related to the LUMO energy.
Electronegativity (χ): The tendency to attract electrons.
Chemical Hardness (η) and Softness (S): Resistance to change in electron configuration.
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.
Currently, there are no published studies providing specific values for these descriptors or the HOMO-LUMO gap for this compound.
Table 1: Calculated Reactivity Descriptors for this compound
| Descriptor | Symbol | Formula | Value |
|---|---|---|---|
| HOMO Energy | EHOMO | - | Data not available |
| LUMO Energy | ELUMO | - | Data not available |
| Energy Gap | ΔE | ELUMO - EHOMO | Data not available |
| Ionization Potential | I | -EHOMO | Data not available |
| Electron Affinity | A | -ELUMO | Data not available |
| Electronegativity | χ | (I + A) / 2 | Data not available |
| Chemical Hardness | η | (I - A) / 2 | Data not available |
| Chemical Softness | S | 1 / η | Data not available |
Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule, identifying electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For this molecule, one would anticipate a high negative potential around the oxygen atoms of the carboxylic acid group and a high positive potential near the acidic hydrogen atom. The halogen atoms would also influence the charge distribution on the aromatic rings. However, a specific, calculated MEP map for this compound is not available in the literature.
Non-Covalent Interactions and Hydrogen Bonding Networks in this compound and its Dimers/Clusters
The carboxylic acid group is a strong hydrogen bond donor and acceptor, making it highly likely that this compound forms centrosymmetric dimers in the solid state through O-H···O hydrogen bonds. Other potential non-covalent interactions include π-π stacking between the phenyl rings, C-H···π interactions, and halogen bonding involving the chlorine and fluorine atoms. Analysis of these interactions in dimers or larger clusters would require dedicated crystallographic or computational studies, which are currently unavailable.
Conformational Analysis and Potential Energy Surface Mapping
The central C-C bond between the two phenyl rings allows for rotational freedom, leading to different conformations. Conformational analysis would involve mapping the potential energy surface (PES) by systematically changing the dihedral angle between the rings to identify the lowest-energy (most stable) conformation and the energy barriers to rotation. The presence of the chlorine and fluorine substituents would create a complex PES, but specific rotational barriers and stable conformer geometries have not been published.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insight into the dynamic behavior of a system.
Solvent Effects on the Conformation and Dynamics of this compound
MD simulations are ideal for studying how different solvents affect the conformation and dynamics of a solute. The polarity of the solvent would influence the preferred dihedral angle between the phenyl rings and the hydrogen-bonding behavior of the carboxylic acid group. For instance, in a polar protic solvent, the solvent molecules would compete to form hydrogen bonds with the carboxylic acid, potentially disrupting the formation of dimers that might exist in a non-polar solvent or the solid state. No specific MD simulation studies detailing these solvent effects for this compound have been found in the reviewed literature.
Ligand-Protein Interaction Simulations (Purely in silico docking and binding affinity predictions without in vivo implications)
In silico molecular docking and simulation are powerful computational tools used to predict the binding mode and affinity of a ligand, such as this compound, to a protein target. These simulations provide atomic-level insights into the intermolecular interactions that stabilize the ligand-protein complex, which is a critical step in computational drug discovery. While specific docking studies on this compound are not extensively documented in public literature, its structural motifs—a biphenyl (B1667301) core, a carboxylic acid group, and halogen substituents—allow for a detailed theoretical analysis based on studies of analogous compounds. researchgate.netnih.govnih.gov
Molecular docking simulations for biphenyl carboxylic acid derivatives typically predict that the carboxylate group is crucial for anchoring the ligand within the binding site of a target protein. nih.gov This is achieved through the formation of strong, directional interactions such as hydrogen bonds and salt bridges with positively charged or polar amino acid residues like Arginine, Lysine, or Histidine, as well as with backbone amides. scispace.comresearchgate.net The biphenyl structure itself provides a rigid scaffold that can be positioned within hydrophobic pockets, engaging in van der Waals forces and π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan. nih.govnih.gov
The binding affinity, often expressed as a docking score or a calculated binding free energy (e.g., in kcal/mol), is a prediction of the strength of the ligand-protein interaction. nih.govfrontiersin.org For analogous compounds, these scores are correlated with their biological activities. researchgate.net For instance, docking studies on inhibitors of matrix metalloproteinases (MMPs) with a biphenyl carboxylic acid scaffold have demonstrated a significant correlation between docking scores and inhibitory activity. researchgate.net The introduction of halogen atoms, like the chlorine and fluorine in this compound, further modulates these interactions. The chlorine atom can increase lipophilicity, enhancing hydrophobic interactions, and can also participate in halogen bonding with electron-donating atoms like oxygen. nih.govnih.gov The fluorine atom, with its high electronegativity, can influence the electronic properties of the aromatic ring and form weak hydrogen bonds or multipolar interactions with the protein backbone. nih.gov
Molecular dynamics (MD) simulations can further refine the static picture provided by docking. MD studies can reveal the stability of the predicted binding pose over time, the role of water molecules in the binding site, and the conformational flexibility of both the ligand and the protein upon binding. nih.govfu-berlin.de
Table 1: Predicted Interaction Profile for this compound in a Hypothetical Protein Binding Site
| Molecular Moiety | Potential Interacting Residues | Type of Interaction | Predicted Contribution to Binding Affinity |
| Carboxylic Acid (-COOH) | Arginine (Arg), Lysine (Lys), Histidine (His) | Salt Bridge, Hydrogen Bond | High (Key anchoring interaction) |
| Biphenyl Rings | Phenylalanine (Phe), Tyrosine (Tyr), Leucine (Leu), Valine (Val) | π-π Stacking, Hydrophobic Interactions | Moderate to High |
| Chlorine Atom (-Cl) | Backbone Carbonyl Oxygen, Leucine (Leu), Alanine (Ala) | Halogen Bond, Hydrophobic Interactions | Moderate |
| Fluorine Atom (-F) | Backbone Amide NH, Glycine (Gly), Serine (Ser) | Weak Hydrogen Bond, Multipolar C–F···C=O | Low to Moderate |
Chemoinformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for this compound Analogues
Chemoinformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) modeling are computational disciplines that aim to correlate the chemical structure of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). nih.gov For a series of analogues of this compound, QSAR studies can be instrumental in identifying the key molecular features that govern their efficacy against a specific biological target.
A typical QSAR study on biphenyl analogues involves several steps. medcraveonline.comnih.gov First, a dataset of compounds with measured biological activities (e.g., IC50 values) is collected. Then, a wide range of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure, including steric, electronic, thermodynamic, and topological properties. Multiple Linear Regression (MLR) is a common statistical method used to build a mathematical model that links a selection of these descriptors to the observed activity. walshmedicalmedia.com
For biphenyl carboxamide and carboxylic acid analogues, QSAR models have revealed that a combination of descriptors is often necessary to predict activity. researchgate.netmedcraveonline.com For instance, studies on biphenyl carboxamide analogues with analgesic activity showed that a two-variable model could effectively predict biological activity. medcraveonline.com Similarly, 3D-QSAR studies on biphenyl carboxylic acid inhibitors of MMP-3 produced a robust model with high predictive power (R² = 0.873). researchgate.net
Key descriptors that are frequently found to be significant in QSAR models for halogenated aromatic compounds include:
Steric Descriptors: Such as Molar Refractivity (MR) or principal moments of inertia, which relate to the size and shape of substituents. For some biphenyl analogues, bulkier groups at certain positions were found to be favorable for activity.
Electronic Descriptors: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dipole moment, and electrostatic potential. These describe the electronic distribution and reactivity of the molecule. The presence of electronegative atoms like chlorine and fluorine significantly impacts these properties. rsc.orgnih.gov
Thermodynamic/Lipophilicity Descriptors: Such as the partition coefficient (logP) or distribution coefficient (logD), which are crucial for membrane permeability and hydrophobic interactions within a binding site. Halogenation generally increases lipophilicity. nih.gov
Topological Descriptors: Which describe the connectivity and branching of the molecule.
Table 2: Relevant Molecular Descriptors for QSAR/QSPR Modeling of this compound Analogues
| Descriptor Class | Example Descriptors | Property Represented | Potential Impact on Activity/Property |
| Steric | Molar Refractivity (MR), van der Waals Volume | Molecular size, bulk, and polarizability | Influences fit within the protein binding pocket. |
| Electronic | HOMO/LUMO Energy Gap, Dipole Moment, Electrostatic Potential | Chemical reactivity, polarity, interaction fields | Governs electrostatic, hydrogen bond, and halogen bond interactions. |
| Lipophilicity | LogP (octanol-water partition coefficient) | Hydrophobicity and membrane permeability | Affects hydrophobic interactions and pharmacokinetic properties. |
| Thermodynamic | Bend Energy, Heat of Formation | Conformational stability and energy | Relates to the energy cost of adopting a bioactive conformation. |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular connectivity and shape | Provides a numerical representation of molecular structure and branching. |
Rational Design Principles for Modulating Molecular Interactions through Fluorine and Chlorine Substitution
The substitution of hydrogen atoms with chlorine and fluorine is a widely used strategy in medicinal chemistry for the rational design of molecules with improved properties. The specific placement of the chlorine at the meta-position of one phenyl ring and the fluorine at the meta-position of the other in this compound is a deliberate design choice intended to modulate its molecular interactions and physicochemical profile.
Fluorine Substitution: The introduction of fluorine, the most electronegative element, can have profound effects on a molecule. nih.gov
Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions between the C-F bond and backbone carbonyl groups (C–F···C=O) of a protein. nih.gov These interactions are geometrically distinct from classical hydrogen bonds and can significantly enhance binding affinity, sometimes by up to 10-fold for a CF₃ group. nih.gov
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block sites of metabolic oxidation, thereby increasing the half-life of a compound.
Chlorine Substitution: Chlorine, while also a halogen, offers a different set of properties compared to fluorine, often referred to as the "magic chloro" effect in drug discovery. nih.govrsc.org
Increased Lipophilicity and van der Waals Interactions: Chlorine is significantly larger and more lipophilic than hydrogen. Its introduction can enhance hydrophobic interactions and improve van der Waals contacts within a nonpolar pocket of a protein. nih.gov
Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming favorable interactions with electron-rich atoms like oxygen (from backbone carbonyls or side chains of Asp, Glu, Ser, Thr) and sulfur. nih.gov These interactions are directional and can contribute significantly to binding affinity.
Filling Pockets: The size of the chlorine atom can be ideal for filling small hydrophobic pockets in a protein's active site that would be too large for a hydrogen atom but too small for bulkier groups.
Modulation of Physicochemical Properties: The addition of a chloro substituent can increase the stability of a compound, as predicted by a higher HOMO-LUMO gap in some computational studies. nih.govrsc.org
Table 3: Summary of Rational Design Principles for Halogen Substitution
| Halogen | Key Physicochemical Effect | Common Favorable Interactions | Primary Goal in Rational Design |
| Fluorine (-F) | High electronegativity, small size, strong C-F bond | Multipolar (C-F···C=O), weak H-bonds, electrostatic interactions | Enhance binding affinity, block metabolic sites, modulate pKa, fine-tune conformation. nih.govmedcraveonline.com |
| Chlorine (-Cl) | Increased lipophilicity, moderate size, polarizable | Halogen bonds (C-Cl···O/N/S), hydrophobic interactions, van der Waals forces | Improve potency, fill hydrophobic pockets, enhance membrane permeability, increase metabolic stability. nih.govnih.govrsc.org |
Bio Molecular Interactions and Mechanistic Elucidation of 3 3 Chlorophenyl 5 Fluorobenzoic Acid in Vitro and Cell Free Systems
Interaction with Purified Biomolecules:
Protein Binding Studies (e.g., Serum Albumin, Transport Proteins) in vitro:
There is no specific data in the public domain detailing the binding of 3-(3-Chlorophenyl)-5-fluorobenzoic acid to serum albumin or other transport proteins. Such studies are crucial for understanding the pharmacokinetics of a compound, but have not been published for this specific molecule.
Ligand-Receptor Binding Affinity Characterization using Biophysical Techniques (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance):
No published research could be identified that employs biophysical techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to characterize the binding affinity of this compound to any specific biological receptor.
Enzyme Inhibition Kinetics and Mechanism of Action Studies (Cell-Free or Purified Enzyme Systems):
Target Identification and Validation Strategies in vitro:
While derivatives of structurally similar compounds, such as 3-(chlorophenyl)-pyrrolidine-2,5-diones, have been investigated for their interaction with targets like voltage-gated sodium and calcium channels, there are no available in vitro studies identifying or validating specific enzyme targets for this compound.
Characterization of Binding Sites and Allosteric Modulation within Enzyme-Compound Complexes:
In the absence of identified enzyme targets, there is consequently no information on the characterization of binding sites or potential allosteric modulation by this compound.
Cellular Uptake and Intracellular Distribution Studies (Utilizing Specific Cell Line Models):
Detailed studies on the cellular uptake and intracellular distribution of this compound in specific cell line models are not present in the available scientific literature.
Metabolomic Profiling of this compound in Defined In Vitro Biotransformation Systems (e.g., isolated microsomes, S9 fractions)
No published data are currently available regarding the metabolomic profiling of this compound in isolated microsomes or S9 fractions.
Advanced Analytical and Spectroscopic Characterization Techniques for Research on 3 3 Chlorophenyl 5 Fluorobenzoic Acid
High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Metabolite Identification in In Vitro Studies
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 3-(3-Chlorophenyl)-5-fluorobenzoic acid. It provides a highly accurate measurement of the mass-to-charge ratio (m/z), which can be used to confirm the elemental composition of the parent molecule and identify its metabolites. Unlike nominal mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, providing a high degree of confidence in structural assignments.
For this compound, with a molecular formula of C₁₃H₈ClFO₂, the theoretical exact mass can be calculated with high precision. cymitquimica.com An experimental measurement from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, that matches this theoretical value to within a few parts per million (ppm) serves as strong evidence for the compound's identity.
Table 1: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₈ClFO₂ |
| Theoretical Monoisotopic Mass | 250.0197 |
| Expected Ion (M-H)⁻ | 249.0126 |
| Expected Ion (M+H)⁺ | 251.0275 |
Data are theoretical and represent expected values for HRMS analysis.
In metabolic research, HRMS coupled with liquid chromatography (LC-HRMS) is a powerful technique for identifying metabolites in complex biological matrices. nih.gov In a typical in vitro study, the parent compound is incubated with liver cells (hepatocytes) to simulate metabolism. researchgate.netdiva-portal.org The resulting mixture is then analyzed by LC-HRMS to detect new compounds formed through biotransformation. mdpi.com Common metabolic pathways for aromatic compounds include hydroxylation, demethylation, and glucuronidation. nih.govdiva-portal.org By comparing samples from different time points, potential metabolites can be identified by their accurate mass and retention time, and their structures can be proposed based on the mass shift from the parent drug.
Table 2: Potential In Vitro Metabolites of this compound
| Proposed Transformation | Molecular Formula | Theoretical Exact Mass (M-H)⁻ | Mass Shift |
|---|---|---|---|
| Parent Compound | C₁₃H₈ClFO₂ | 249.0126 | - |
| Hydroxylation | C₁₃H₈ClFO₃ | 265.0075 | +15.9949 |
| Glucuronidation | C₁₉H₁₆ClFO₈ | 425.0449 | +176.0323 |
| Dechlorination-Hydroxylation | C₁₃H₉FO₃ | 232.0536 | -17.9590 |
This table presents hypothetical metabolites based on common biotransformation pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional NMR experiments can provide a comprehensive picture of the molecular framework of this compound.
While 1D NMR provides initial information, 2D NMR experiments are essential to definitively assign all proton and carbon signals, especially for a molecule with two distinct aromatic rings. science.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, it would show correlations between adjacent protons on the chlorophenyl ring and on the fluorobenzoic acid ring, allowing for the assignment of protons within each spin system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom (one-bond ¹H-¹³C correlation). youtube.com It is invaluable for assigning the signals of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It shows correlations between protons and carbons over two to four bonds (long-range ¹H-¹³C correlations). sdsu.edu HMBC is used to identify quaternary (non-protonated) carbons and, crucially, to piece the molecular fragments together. For instance, correlations from protons on one ring to carbons on the other ring would unequivocally establish the biphenyl (B1667301) linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. u-tokyo.ac.jp For a biphenyl system, NOESY can provide information about the preferred conformation (dihedral angle) between the two aromatic rings in solution.
Table 3: Hypothetical NMR Assignments for this compound
| Position | δ ¹H (ppm) | δ ¹³C (ppm) | Key HMBC Correlations (H to C) |
|---|---|---|---|
| Carboxylic Acid | ~13.0 (s, 1H) | ~166.0 | C-3, C-4, C-5 |
| Ring A (Fluorobenzoic acid) | |||
| C-1 | - | ~133.0 | H-2, H-6 |
| C-2 | ~7.8 (s, 1H) | ~118.0 | C-4, C-6, C-1' |
| C-3 | - | ~141.0 | H-2, H-4, C-1' |
| C-4 | ~7.6 (d, 1H) | ~120.0 (d, JCF) | C-2, C-6, C-5 |
| C-5 | - | ~163.0 (d, JCF) | H-4, H-6 |
| C-6 | ~7.9 (d, 1H) | ~115.0 (d, JCF) | C-2, C-4, C-1' |
| Ring B (Chlorophenyl) | |||
| C-1' | - | ~140.0 | H-2', H-6', H-2, H-6 |
| C-2' | ~7.5 (s, 1H) | ~128.0 | C-4', C-6', C-3 |
| C-3' | - | ~135.0 | H-2', H-4' |
| C-4' | ~7.4 (t, 1H) | ~130.0 | C-2', C-6' |
| C-5' | ~7.4 (d, 1H) | ~129.0 | C-1', C-3' |
Note: Chemical shifts (δ) and coupling constants (J) are approximate and for illustrative purposes. Actual values depend on solvent and experimental conditions.
Solid-State NMR (SSNMR) is a powerful, non-destructive technique for characterizing materials in their solid form. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, SSNMR spectra are sensitive to the local environment of each nucleus, including internuclear distances and orientations. This makes it an ideal tool for studying polymorphism—the ability of a compound to exist in multiple crystal forms.
Different polymorphs of this compound would have distinct crystal packing and/or molecular conformations. These differences would manifest as changes in the chemical shifts and line shapes in ¹³C and ¹⁹F SSNMR spectra. Therefore, SSNMR can be used to identify and quantify different polymorphic forms in a bulk sample. Furthermore, it can provide insights into the molecular conformation, such as the dihedral angle between the two phenyl rings, as this angle directly influences the local electronic environment of the carbon and fluorine atoms.
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides valuable information about the local environment of the fluorine atom. rsc.org The ¹⁹F chemical shift is extremely sensitive to changes in electron density. nih.gov In this compound, the ¹⁹F chemical shift serves as a sensitive probe for:
Intermolecular interactions: Hydrogen bonding involving the nearby carboxylic acid group can influence the electronic environment of the fluorine atom.
Conformation: The rotation around the C-C bond linking the two phenyl rings changes the spatial relationship between the rings and affects the electron density at the fluorine position.
Solvent effects: The polarity and hydrogen-bonding capability of the solvent can alter the ¹⁹F chemical shift.
By monitoring the ¹⁹F chemical shift, researchers can gain insights into the molecule's behavior in different environments (e.g., various solvents, solid vs. solution state). rsc.org For instance, the ¹⁹F chemical shift for m-fluorobenzoic acid is reported around -114 ppm, and a similar value would be expected for the title compound, with variations depending on the specific molecular context. nih.govrsc.org
X-ray Crystallography of this compound and its Co-crystals/Derivatives
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, revealing the precise positions of each atom in the crystal lattice.
A single-crystal X-ray diffraction study of this compound would provide definitive information on its molecular conformation and intermolecular packing. Key structural parameters that would be elucidated include:
Bond lengths and angles: Precise measurements of all covalent bonds and angles.
Crystal Packing: How the molecules arrange themselves in the crystal lattice. Carboxylic acids commonly form hydrogen-bonded dimers, where the carboxyl groups of two molecules associate in a head-to-head fashion, creating a characteristic R²₂(8) ring motif. researchgate.net
Table 4: Representative Crystallographic Data for a Biphenyl Carboxylic Acid Derivative
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a ≈ 10 Å, b ≈ 8 Å, c ≈ 30 Å |
| α = 90°, β ≈ 98°, γ = 90° | |
| Volume (V) | ~2500 ų |
| Molecules per Unit Cell (Z) | 4 |
| Key Dihedral Angle (Ring A - Ring B) | 30-60° |
| Hydrogen Bond Motif | Carboxylic acid dimer, O-H···O |
Note: These data are representative examples based on similar published structures and are for illustrative purposes only. scielo.org.za
Analysis of Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding, π-π Stacking)
The supramolecular assembly and crystal packing of this compound are dictated by a combination of non-covalent interactions, including hydrogen bonding, halogen bonding, and π-π stacking. While a specific crystal structure for this exact compound is not publicly available, the expected interactions can be inferred from the analysis of similar molecular systems.
Hydrogen Bonding: The carboxylic acid functional group is a primary site for strong intermolecular hydrogen bonding. In the solid state, carboxylic acids typically form centrosymmetric dimers through O-H···O hydrogen bonds between the carboxyl groups of two molecules. nih.gov This robust interaction is a dominant feature in the crystal lattice of most benzoic acid derivatives and is expected to be a key organizing force in the crystal structure of this compound. nih.govosti.gov The formation of these dimers significantly influences the compound's physical properties, such as its melting point and solubility. In some cases, instead of dimers, carboxylic acids can form catemer structures, which are chain-like arrangements linked by hydrogen bonds. nih.gov
Halogen Bonding: The presence of chlorine and fluorine atoms on the phenyl rings introduces the possibility of halogen bonding. Halogen bonding is a directional interaction between a halogen atom (the Lewis acid) and a Lewis base. The chlorine atom, with its electropositive σ-hole, can act as a halogen bond donor, potentially interacting with the oxygen atoms of the carboxylic acid or the fluorine atom of a neighboring molecule. researchgate.net While fluorine is less commonly involved in halogen bonding, some studies have shown evidence for C-F···F-C and C-F···S-C interactions. osti.gov
| Intermolecular Interaction | Expected Role in this compound | References |
| Hydrogen Bonding | Formation of carboxylic acid dimers (O-H···O) is highly probable, significantly influencing crystal packing and physical properties. | nih.govosti.gov |
| Halogen Bonding | The chlorine atom can act as a halogen bond donor, interacting with electronegative atoms like oxygen or fluorine. | researchgate.netosti.gov |
| π-π Stacking | The biphenyl rings are expected to engage in π-π stacking, contributing to the stability of the crystal lattice. | nih.govacs.org |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Characterization and Hydrogen Bonding Analysis
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, provides invaluable information for the characterization of this compound. These methods allow for the identification of key functional groups and the analysis of intermolecular interactions, particularly hydrogen bonding.
Functional Group Characterization: The FTIR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its constituent functional groups. The most prominent of these is the carbonyl (C=O) stretching vibration of the carboxylic acid, which typically appears as a strong band in the region of 1700-1750 cm⁻¹ in the IR spectrum. The exact position of this band is sensitive to the electronic effects of the substituents on the aromatic rings. osti.gov The C-Cl and C-F stretching vibrations will also give rise to characteristic bands, although they may be more difficult to assign definitively without computational modeling. The aromatic C-H and C=C stretching vibrations will be observed in their expected regions.
Hydrogen Bonding Analysis: The presence and nature of hydrogen bonding have a profound effect on the vibrational spectra of carboxylic acids. The O-H stretching vibration is particularly sensitive. In the absence of hydrogen bonding (e.g., in a very dilute solution in a non-polar solvent), a sharp O-H stretching band would be observed around 3500-3600 cm⁻¹. However, due to the strong hydrogen bonding in the dimeric form, this band becomes a very broad and intense absorption spanning a wide range, typically from 2500 to 3300 cm⁻¹, often with a complex structure. This broadening is a hallmark of strong hydrogen bonding in carboxylic acids. acs.orgnih.gov The C=O stretching frequency is also affected; hydrogen bonding typically causes a redshift (a shift to lower wavenumbers) of the C=O band compared to the free monomer.
A summary of the expected key vibrational bands for this compound is provided in the table below.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Comments | References |
| O-H stretch (H-bonded) | 2500 - 3300 | Very broad and intense, characteristic of carboxylic acid dimers. | acs.orgnih.gov |
| C-H stretch (aromatic) | 3000 - 3100 | Multiple weak to medium bands. | |
| C=O stretch | 1700 - 1750 | Strong and sharp. Position influenced by substituents and H-bonding. | osti.gov |
| C=C stretch (aromatic) | 1400 - 1600 | Multiple bands of varying intensity. | |
| C-O stretch | 1210 - 1320 | Strong band, coupled with O-H in-plane bending. | |
| O-H bend (out-of-plane) | 920 - 950 | Broad band. | |
| C-Cl stretch | 600 - 800 | Medium to strong band. | |
| C-F stretch | 1000 - 1400 | Strong band, can be difficult to distinguish from other vibrations. |
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Purity and Conformational Studies of Chiral Analogues
While this compound itself is achiral, the principles of chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are highly relevant for the study of its chiral analogues. Biphenyl derivatives with appropriate substitution in the ortho positions can exhibit atropisomerism, a type of axial chirality arising from hindered rotation around the C-C single bond connecting the two aryl rings. pharmaguideline.comquora.com
Stereochemical Purity: For a synthesized chiral analogue of this compound that has been resolved into its enantiomers, CD and ORD can be powerful tools to determine the enantiomeric excess and thus the stereochemical purity of a sample. The magnitude of the CD signal or the optical rotation is directly proportional to the concentration of the chiral species and its enantiomeric purity.
Conformational Studies: CD spectroscopy is particularly sensitive to the three-dimensional structure of molecules. The sign and intensity of the Cotton effects in a CD spectrum are directly related to the conformation of the chiral molecule. nih.govacs.org For atropisomeric biphenyls, the twist of the two phenyl rings relative to each other dictates the chiroptical properties. Theoretical calculations of CD spectra for different possible conformations can be compared with experimental spectra to determine the preferred conformation in solution. nih.gov This approach allows for detailed investigations into how factors such as solvent polarity and temperature influence the conformational equilibrium of these chiral molecules.
The biphenyl chromophore itself can be used as a probe to determine the absolute configuration of chiral centers in derivatives. nih.govnih.gov By converting a chiral carboxylic acid into a biphenyl amide, the chirality of the acid can induce a preferred twist in the biphenyl moiety, leading to a predictable CD signal. nih.gov
| Chiroptical Technique | Application for Chiral Analogues | Key Information Obtained | References |
| Circular Dichroism (CD) | Determination of absolute configuration and conformational analysis. | Sign and magnitude of Cotton effects reveal the preferred conformation and stereochemistry. | nih.govnih.govacs.org |
| Optical Rotatory Dispersion (ORD) | Assessment of stereochemical purity and conformational analysis. | Variation of optical rotation with wavelength provides information on the chiral structure. | nih.gov |
Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Complex Mixture Analysis and Trace Component Detection in Research Samples
Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the analysis of this compound in complex research samples, such as synthetic reaction mixtures or environmental matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are particularly powerful in this regard.
LC-MS/MS Analysis: LC-MS/MS is a highly sensitive and selective technique for the analysis of aromatic carboxylic acids. Reversed-phase liquid chromatography (RP-LC) is commonly used for separation. To enhance retention on the nonpolar stationary phase and improve ionization efficiency, derivatization of the carboxylic acid group is often employed. nih.gov However, with modern sensitive mass spectrometers, direct analysis is also possible. Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity by monitoring specific fragmentation patterns of the parent ion, allowing for confident identification and quantification even in the presence of co-eluting interferences. osti.govresearchgate.net
GC-MS Analysis: For GC-MS analysis, derivatization of the polar carboxylic acid group is necessary to increase its volatility. Common derivatization reagents include silylating agents like BSTFA. nih.gov The resulting trimethylsilyl (B98337) ester is more amenable to gas chromatographic separation. The mass spectrometer provides definitive identification based on the characteristic mass spectrum of the derivatized analyte. GC-MS is a robust technique for the separation and identification of isomers and for the analysis of halogenated compounds. nih.gov
These hyphenated techniques are crucial for:
Purity assessment: Determining the purity of synthesized this compound and identifying any byproducts or impurities.
Reaction monitoring: Tracking the progress of a chemical synthesis by quantifying the consumption of reactants and the formation of the product.
Trace analysis: Detecting and quantifying low levels of the compound in complex matrices, which is essential for metabolism studies or environmental fate investigations.
| Hyphenated Technique | Sample Preparation | Separation Principle | Detection Principle | Applications in Research | References |
| LC-MS/MS | Direct injection or derivatization | Reversed-phase chromatography | Tandem mass spectrometry (fragmentation analysis) | Purity assessment, reaction monitoring, trace analysis in aqueous samples. | osti.govnih.govresearchgate.net |
| GC-MS | Derivatization to increase volatility | Gas chromatography based on boiling point and polarity | Mass spectrometry (mass-to-charge ratio) | Identification of isomers, analysis of volatile impurities, analysis in non-aqueous samples. | nih.govnih.gov |
Future Research Directions and Unexplored Avenues for 3 3 Chlorophenyl 5 Fluorobenzoic Acid
Development of 3-(3-Chlorophenyl)-5-fluorobenzoic acid as a Chemical Probe for Fundamental Biological Processes
The development of novel chemical probes is essential for dissecting complex biological pathways. The this compound scaffold is a promising starting point for creating such tools. Future research could focus on modifying its structure to generate probes for various applications.
One avenue of exploration is the design of fluorescent probes. By incorporating fluorogenic moieties, derivatives of this compound could be engineered to report on specific biological events, such as enzyme activity or the presence of certain metal ions. The intrinsic fluorescence of the biaryl system, potentially tunable by modifying substituents, could be harnessed for this purpose.
Furthermore, this scaffold can be elaborated to create photoaffinity labels. By introducing a photoreactive group, researchers can design molecules that, upon light activation, form a covalent bond with their biological target. This would enable the identification and characterization of novel protein-ligand interactions, shedding light on fundamental biological processes.
Another potential application is in the development of probes for studying protein-protein interactions. The biaryl core provides a rigid scaffold upon which pharmacophores can be displayed to mimic protein secondary structures, such as beta-turns. By optimizing the substituents, it may be possible to create molecules that selectively bind to and stabilize or disrupt specific protein complexes, allowing for a detailed investigation of their cellular functions.
Advanced Material Science Applications of this compound and its Derivatives (excluding commercial/industrial applications without research focus)
The unique structural and electronic properties of this compound make it an intriguing candidate for advanced materials science research. The biaryl backbone, combined with the polar carboxylic acid group and halogen substituents, suggests several unexplored applications.
One promising area is in the field of non-linear optics (NLO). Organic molecules with extended π-systems, like biaryl carboxylic acids, can exhibit significant NLO properties. researchgate.netuq.edu.aumdpi.com The electron-withdrawing nature of the chlorine and fluorine atoms, along with the carboxylic acid, can enhance the second and third-order hyperpolarizabilities of the molecule. Future research could involve the synthesis of derivatives and their incorporation into polymeric matrices to create materials with high NLO coefficients, which are of interest for applications in optical communications and data storage. researchgate.netmdpi.com
Another avenue for investigation is the use of this compound as a building block for metal-organic frameworks (MOFs) and coordination polymers. The carboxylic acid group can act as a ligand to coordinate with metal ions, while the biaryl structure provides a rigid linker. The halogen substituents could influence the packing and topology of the resulting framework through halogen bonding, potentially leading to materials with novel porous structures and properties for gas storage or catalysis.
Furthermore, the compound and its derivatives could be explored for their liquid crystalline properties. The rigid, rod-like shape of the biaryl core is conducive to the formation of liquid crystal phases. rsc.org The influence of the specific halogen substitution pattern on the mesomorphic behavior could be a subject of fundamental research, potentially leading to new liquid crystal materials with tailored properties. rsc.org
Role of Fluorine and Chlorine Substituents in Modulating Conformational Preferences and Molecular Recognition in Novel Systems
The presence and positioning of the fluorine and chlorine atoms in this compound are expected to have a profound impact on its conformational preferences and molecular recognition capabilities. The meta-position of the chlorine and the ortho-position of the fluorine to the carboxylic acid create a unique electronic and steric environment.
The fluorine atom, being highly electronegative and capable of forming hydrogen bonds and halogen bonds, can significantly influence the orientation of the carboxylic acid group through intramolecular interactions. This can lead to a preferred conformation that may be crucial for binding to biological targets. The chlorine atom, while less electronegative than fluorine, is more polarizable and can also participate in halogen bonding, further directing intermolecular interactions. acs.org
Future research should focus on detailed conformational analysis of this molecule and its derivatives using a combination of experimental techniques, such as NMR spectroscopy and X-ray crystallography, and computational methods. rsc.org Understanding the torsional barrier between the two phenyl rings and the preferred orientation of the substituents will be key to designing molecules with specific shapes for targeted applications.
Moreover, the differential ability of fluorine and chlorine to engage in various non-covalent interactions, including halogen bonding and dipole-dipole interactions, can be exploited in the design of novel host-guest systems and self-assembling materials. Investigating how these substituents influence the binding affinity and selectivity in different molecular recognition events will be a fertile area for future studies.
Synergistic Research Opportunities with Emerging Chemical Scaffolds Incorporating Biaryl Carboxylic Acid Motifs
The this compound scaffold can serve as a valuable building block for the construction of more complex and functionally diverse molecules. rsc.orgresearchwithnj.com Its biaryl carboxylic acid motif is prevalent in many biologically active compounds, and its unique substitution pattern offers opportunities for synergistic research with emerging chemical scaffolds. rsc.orgresearchwithnj.com
One area of interest is the incorporation of this scaffold into proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The biaryl carboxylic acid moiety could serve as a ligand for a target protein, and by linking it to a known E3 ligase binder, novel PROTACs could be developed. The specific halogenation pattern may offer advantages in terms of binding affinity, cell permeability, or metabolic stability.
Another exciting direction is the use of this scaffold in the synthesis of covalent inhibitors. The carboxylic acid group can be converted into a reactive "warhead" that can form a covalent bond with a specific amino acid residue in a target protein. The biaryl core would provide the necessary recognition elements to direct the warhead to the desired location.
Furthermore, this molecule can be used as a starting material in diversity-oriented synthesis to generate libraries of complex and structurally diverse compounds. By employing various synthetic transformations, such as C-H activation or cross-coupling reactions, the core scaffold can be elaborated with different functional groups and ring systems, leading to the discovery of new chemical entities with novel biological activities or material properties.
Unexplored Mechanistic Hypotheses Regarding the Reactivity and Interactions of this compound
The reactivity of this compound presents several unexplored mechanistic questions. The interplay between the carboxylic acid group and the halogen substituents can lead to interesting and potentially novel chemical transformations.
One area for investigation is the selective C-H functionalization of the aromatic rings. The electronic and steric influence of the existing substituents could direct the regioselectivity of C-H activation reactions, allowing for the late-stage modification of the scaffold. Mechanistic studies, including kinetic analysis and computational modeling, could elucidate the factors that govern this selectivity and enable the development of new synthetic methodologies.
The photocatalytic potential of this compound and its derivatives is another unexplored avenue. The biaryl system can be designed to absorb light and participate in photo-redox processes. Investigating the excited-state properties of these molecules and their ability to act as photocatalysts in various organic transformations could open up new possibilities in synthetic chemistry.
Finally, the potential for this molecule to engage in unconventional non-covalent interactions warrants further investigation. Beyond conventional hydrogen and halogen bonding, the specific arrangement of atoms may allow for other types of interactions, such as n-π or anion-π interactions, which could play a significant role in its binding to biological targets or its self-assembly into supramolecular structures. Detailed experimental and computational studies are needed to uncover and understand these subtle yet potentially important interactions.
Q & A
Basic: What are the established synthetic routes for 3-(3-Chlorophenyl)-5-fluorobenzoic acid, and what are their respective yields?
Methodological Answer:
A common approach involves halogenation and coupling reactions. For example, starting from a fluorinated benzene derivative, electrophilic substitution with a chlorophenyl group can be achieved using Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling. Subsequent carboxylation via Kolbe-Schmitt or carbonylation under palladium catalysis yields the benzoic acid derivative. Yields vary (60–85%) depending on reaction conditions, such as catalyst efficiency (e.g., Pd(PPh₃)₄) and solvent choice (DMF or THF). Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product .
Basic: Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., meta-chlorophenyl vs. para-fluorine) via chemical shifts and coupling constants.
- FT-IR : Identifies carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=O bonds (~1680–1720 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight (MW: 250.56 g/mol) and fragmentation patterns .
- HPLC : Assesses purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced: How can computational chemistry predict the reactivity of this compound with biological targets?
Methodological Answer:
Density Functional Theory (DFT) calculations model electron distribution to predict nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to enzymes like 5α-reductase, where halogenated benzoic acids act as inhibitors. For instance, the chloro and fluoro substituents enhance hydrophobic interactions in enzyme active sites, as observed in analogous indoline derivatives .
Advanced: What strategies resolve discrepancies in solubility and stability data for halogenated benzoic acids?
Methodological Answer:
- Solubility : Use Hansen solubility parameters to reconcile conflicting reports. For example, polar aprotic solvents (DMF, DMSO) improve solubility due to hydrogen bonding with the carboxylic group, while nonpolar solvents (hexane) yield poor solubility .
- Stability : Accelerated degradation studies under varying pH (1–13) and temperatures (25–60°C) identify degradation pathways. LC-MS monitors byproducts like decarboxylated derivatives .
Advanced: How do substituents on the phenyl ring influence the acidity and reactivity of this compound?
Methodological Answer:
Electron-withdrawing groups (Cl, F) increase acidity by stabilizing the deprotonated carboxylate via inductive effects. Hammett constants (σ_meta for Cl = 0.37, σ_para for F = 0.06) quantify substituent effects. Reactivity in nucleophilic acyl substitution (e.g., esterification) is enhanced by the electron-deficient aromatic ring, enabling efficient reactions with alcohols or amines under mild conditions .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- First Aid : For skin contact, wash with soap/water; for ingestion, seek medical attention immediately.
- Storage : Keep in a cool, dry place (<25°C) away from oxidizers and strong bases .
Advanced: How is this compound utilized in medicinal chemistry for enzyme inhibitor design?
Methodological Answer:
The benzoic acid scaffold serves as a pharmacophore in nonsteroidal inhibitors (e.g., YM-36117 derivatives). Structural analogs with chloro/fluoro groups exhibit enhanced 5α-reductase inhibition (IC₅₀ < 10 nM). Modifications at the carboxyl group (e.g., amidation) improve bioavailability while maintaining binding affinity . Computational SAR studies guide optimization of substituent positions for target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
